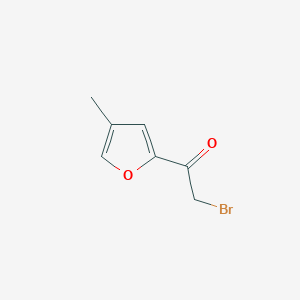
2-Bromo-1-(4-methylfuran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-methylfuran-2-yl)ethanone is a chemical compound that belongs to the family of α-bromoacetophenones. It is a useful intermediate in the synthesis of various organic compounds and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-methylfuran-2-yl)ethanone is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure of proteins and DNA, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Bromo-1-(4-methylfuran-2-yl)ethanone are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-1-(4-methylfuran-2-yl)ethanone in lab experiments are its high reactivity and versatility in organic synthesis. However, its toxicity and potential health hazards pose limitations to its use.
Direcciones Futuras
There are several future directions for the research and application of 2-Bromo-1-(4-methylfuran-2-yl)ethanone. One direction is to study its mechanism of action and its potential as an anticancer agent. Another direction is to develop safer and more efficient synthesis methods for this compound. Additionally, its potential as a chiral reagent in asymmetric synthesis should be explored further.
Métodos De Síntesis
The synthesis of 2-Bromo-1-(4-methylfuran-2-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction of 4-methyl-2-furoic acid with thionyl chloride to form 4-methyl-2-furoyl chloride. This intermediate is then reacted with magnesium bromide to form the Grignard reagent, which is further reacted with ethyl bromide to form 2-Bromo-1-(4-methylfuran-2-yl)ethanone.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-methylfuran-2-yl)ethanone is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of furan derivatives, which have potential applications in the pharmaceutical industry as antimicrobial, antitumor, and anti-inflammatory agents. It is also used in the synthesis of chiral compounds and as a reagent in organic synthesis.
Propiedades
Número CAS |
133674-82-5 |
|---|---|
Nombre del producto |
2-Bromo-1-(4-methylfuran-2-yl)ethanone |
Fórmula molecular |
C7H7BrO2 |
Peso molecular |
203.03 g/mol |
Nombre IUPAC |
2-bromo-1-(4-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 |
Clave InChI |
ZCTGRJNSDIAYBB-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1)C(=O)CBr |
SMILES canónico |
CC1=COC(=C1)C(=O)CBr |
Sinónimos |
Ethanone, 2-bromo-1-(4-methyl-2-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




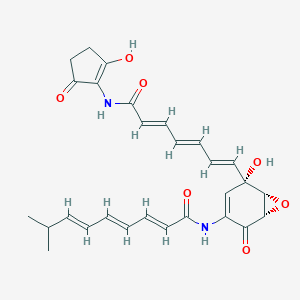
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
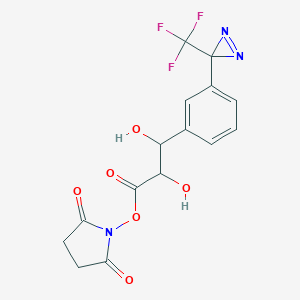
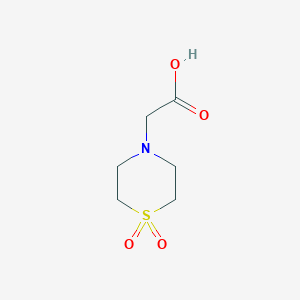
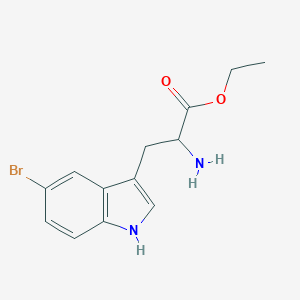
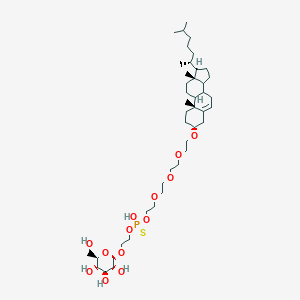
![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
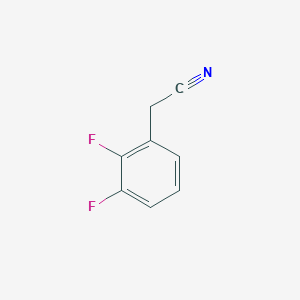
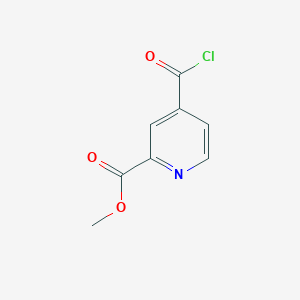
![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
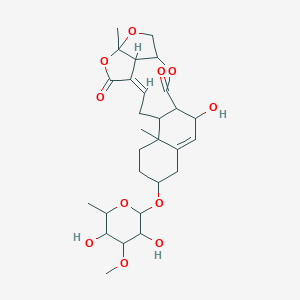
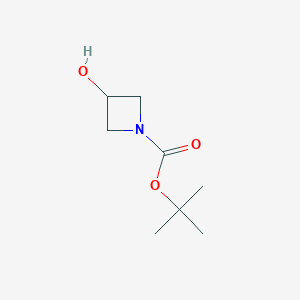
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)